![molecular formula C22H24N4O2S2 B2506445 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797951-85-9](/img/structure/B2506445.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an antihistaminic agent. While the exact compound is not directly described in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related N-heterocyclic 4-piperidinamines has been described, involving cyclodesulfurization of thioureas, followed by alkylation and deprotection steps . Another synthesis route for related compounds includes oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the oxalamide moiety.

Molecular Structure Analysis

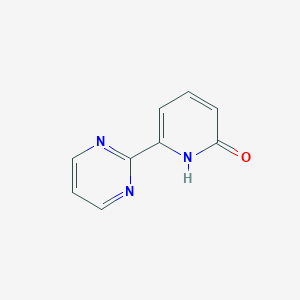

The molecular structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showing a planar benzothiazol ring and a chair conformation of the piperidin ring . This information provides insight into the likely conformational preferences of the benzothiazol and piperidin components of the target compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the described synthetic routes and functional groups present in the related compounds suggest that the target molecule could undergo reactions typical for amides, such as hydrolysis, and for aromatic systems, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the provided papers. However, the crystalline structure of a related compound suggests that the target molecule may also crystallize in a similar manner, potentially with monoclinic symmetry . The presence of heteroatoms and functional groups in the molecule indicates it may have significant polar character, influencing its solubility and reactivity.

Scientific Research Applications

Chemical Synthesis and Reaction Products

The synthesis and reaction behaviors of compounds related to "N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide" have been explored in various studies. For instance, Krauze et al. (2007) discussed alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the creation of complex molecules with potential for further functionalization and study in medicinal chemistry Krauze et al., 2007.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds with structures similar to "this compound." Al-Janabi et al. (2020) synthesized new Schiff bases with potent activity against pathogenic bacteria, highlighting the potential of these compounds in developing new antimicrobial agents Al-Janabi et al., 2020.

Anticancer Activity

The anticancer activity of benzothiazole derivatives, including those structurally related to "this compound," has been explored. Ravinaik et al. (2021) designed and synthesized compounds with significant anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of these molecules Ravinaik et al., 2021.

Neuropharmacological Effects

Research into the neuropharmacological effects of benzothiazole and piperidine derivatives has also been conducted. Piccoli et al. (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption, using compounds structurally related to "this compound" to understand better the neurochemical pathways involved in binge eating and potentially related disorders Piccoli et al., 2012.

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By suppressing COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .

Result of Action

The result of the compound’s action is a reduction in inflammation. This is achieved through the suppression of COX enzymes and the subsequent decrease in the production of pro-inflammatory mediators . Among the series of similar compounds, some demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

properties

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c1-29-18-8-4-2-6-16(18)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-17-7-3-5-9-19(17)30-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRADRIRTMNDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)